Iron(III) trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
Iron(III) trifluoromethanesulfonate is synthesized and used as a catalyst in the one-pot synthesis of 3,4-dihydropyrimidinones or their sulfur analogues and 1,4-dihydropyridines via solvent-free Biginelli and Hantzsch condensation protocols. This demonstrates its efficiency in catalyzing three-component coupling reactions under solvent-free conditions, allowing for the recycling of the catalyst with no loss in potency (Adibi, Samimi, & Beygzadeh, 2007).
Molecular Structure Analysis
The crystal structure of bis(acetylacetonato)(tetrahydrofuran)(trifluoromethanesulfonato)iron(III) reveals a mononuclear Fe3+ center in a slightly distorted octahedral environment. This structure provides insights into the coordination environment of iron(III) trifluoromethanesulfonate complexes (Richers, Bertke, & Rauchfuss, 2015).
Chemical Reactions and Properties
Iron(III) trifluoromethanesulfonate acts as an effective catalyst in the synthesis of various organic compounds, including 2-phenylquinoline-4-carboxylic acid via the Doebner reaction. Its catalytic activity is highlighted by concise one-pot conditions, high atom economy, and limited energy consumption, along with the ability to be easily recovered and reused (Halim, Cahyana, & Yunarti, 2022).
Physical Properties Analysis
The synthesis and structural analysis of iron(III) complexes provide insights into their physical properties, including their magnetic behavior and Mössbauer spectroscopy. Such analyses contribute to understanding the physical characteristics that influence their reactivity and catalytic performance (Kolnaar et al., 1997).
Chemical Properties Analysis
The catalytic activity of iron(III) trifluoromethanesulfonate in various reactions, including the hydrodefluorination of fluorocarbons, showcases its chemical properties. The ability to activate and functionalize C-F bonds highlights its potential in catalytic applications (Vela et al., 2005).
Scientific Research Applications
Catalyst in Doebner Reaction : It effectively catalyzes the Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid, offering high atom economy, limited energy consumption, and easy operation (Halim, Cahyana, & Yunarti, 2022).
Recyclable Catalyst for Synthesis of Dihydropyrimidinones and Dihydropyridines : It serves as a recyclable catalyst for one-pot synthesis of these compounds under solvent-free conditions, demonstrating its reuse potential (Adibi, Samimi, & Beygzadeh, 2007).
Catalyst in Organic Synthesis : Trifluoromethanesulfonic acid, closely related to Iron(III) trifluoromethanesulfonate, is a convenient and efficient reagent for electrophilic aromatic substitution reactions and the formation of carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).
Acylation and Esterification Catalyst : It acts as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Catalyst for Friedel-Crafts Reactions : Gallium(III) trifluormethanesulfonate, a variant, acts as an effective, water-tolerant, and reusable catalyst for Friedel-Crafts reactions, providing excellent yields and environmental friendliness (Prakash et al., 2003).
Environmental Applications : It plays a role in environmentally benign sulfide oxidation procedures, achieving excellent yields and a high green chemistry score (Kinen, Rossi, & Rossi, 2009).
Catalyst for Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates, similar in function, catalyze the efficient aminolysis of 1,2-epoxides, yielding amino alcohols with high regioselectivity (Chini et al., 1994).
Thermogalvanic Energy Conversion : The iron(II/III) nitrate system, which includes Iron(III) trifluoromethanesulfonate, generates high thermogalvanic power output, crucial for large-scale waste energy harvesting (Buckingham, Marken, & Aldous, 2018).
Future Directions
properties
IUPAC Name |
iron(3+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHOQERNFGVVRH-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9FeO9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470114 | |
Record name | Iron(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(III) trifluoromethanesulfonate | |
CAS RN |
63295-48-7 | |
Record name | Iron(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron(iii) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.